2,4-dichloro-5-(cyclohexylsulfamoyl)-N-phenylbenzamide
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Overview
Description
2,4-Dichloro-5-(cyclohexylsulfamoyl)-N-phenylbenzamide is an organic compound with a complex structure that includes dichloro, cyclohexylsulfamoyl, and phenylbenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(cyclohexylsulfamoyl)-N-phenylbenzamide typically involves multiple steps. One common method starts with the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by reaction with cyclohexylamine to introduce the cyclohexylsulfamoyl group. The final step involves the amidation with aniline to form the N-phenylbenzamide structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(cyclohexylsulfamoyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines .
Scientific Research Applications
2,4-Dichloro-5-(cyclohexylsulfamoyl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(cyclohexylsulfamoyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-sulfamoylbenzoic acid
- 2,4-Dichloro-5-(N-aryl/alkyl)sulfamoylbenzoic acid
- 2,4-Dichloro-5-methylbenzenesulfonamide
Uniqueness
2,4-Dichloro-5-(cyclohexylsulfamoyl)-N-phenylbenzamide is unique due to the presence of the cyclohexylsulfamoyl group, which imparts specific chemical properties and potential biological activities not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-5-(cyclohexylsulfamoyl)-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c20-16-12-17(21)18(27(25,26)23-14-9-5-2-6-10-14)11-15(16)19(24)22-13-7-3-1-4-8-13/h1,3-4,7-8,11-12,14,23H,2,5-6,9-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDQHAMBQKKIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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